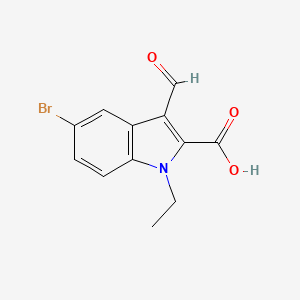

5-bromo-1-ethyl-3-formyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-1-ethyl-3-formylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-14-10-4-3-7(13)5-8(10)9(6-15)11(14)12(16)17/h3-6H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCYVRBLJQASFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Br)C(=C1C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137629-33-3 | |

| Record name | 5-bromo-1-ethyl-3-formyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-bromo-1-ethyl-3-formyl-1H-indole-2-carboxylic acid typically involves the bromination of an indole precursor followed by formylation and carboxylation reactions. One common method includes the use of p-toluenesulfonic acid in toluene to yield the desired indole product . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final compound .

Chemical Reactions Analysis

5-bromo-1-ethyl-3-formyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen substitution reactions can be performed using nucleophiles like amines or thiols.

Common Reagents and Conditions: The reactions often require specific conditions such as reflux in methanol or the use of methanesulfonic acid.

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications.

Scientific Research Applications

5-bromo-1-ethyl-3-formyl-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and indole derivatives.

Mechanism of Action

The mechanism of action of 5-bromo-1-ethyl-3-formyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-1-ethyl-3-formyl-1H-indole-2-carboxylic acid with structurally related indole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Functional Group Variations

Structural and Reactivity Comparisons

- Formyl Group Reactivity : The 3-formyl group in the target compound enables condensation reactions (e.g., with thiosemicarbazides or hydrazines) to form Schiff bases or heterocycles like thiazoles . This contrasts with analogs lacking the aldehyde moiety (e.g., ethyl 5-bromo-1H-indole-2-carboxylate), which require additional steps for functionalization .

- Ethyl vs.

- Carboxylic Acid vs. Ester/Amide : The 2-carboxylic acid group offers hydrogen-bonding capability, influencing crystallinity and target binding. Esters (e.g., methyl 5-bromo-1H-indole-2-carboxylate) are more lipophilic but require hydrolysis for bioactivation, while amides (e.g., 5-bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide) improve stability .

Biological Activity

5-Bromo-1-ethyl-3-formyl-1H-indole-2-carboxylic acid is a notable derivative of indole, a heterocyclic compound recognized for its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and related research findings.

Overview of Indole Derivatives

Indole derivatives, including 5-bromo-1-ethyl-3-formyl-1H-indole-2-carboxylic acid, are extensively studied in medicinal chemistry due to their significant roles in various biological processes. They have been linked to antiviral, anticancer, and anti-inflammatory activities, making them crucial in the development of new therapeutic agents.

The biological activity of 5-bromo-1-ethyl-3-formyl-1H-indole-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as tyrosine kinases involved in cell signaling pathways, which can influence cell growth and proliferation.

- Antiviral Activity : Similar indole derivatives have shown potential in inhibiting HIV integrase, suggesting that this compound may also exhibit antiviral properties .

Antiviral Properties

Recent studies have demonstrated that indole derivatives can act as effective inhibitors of HIV integrase. For instance, derivatives similar to 5-bromo-1-ethyl-3-formyl-1H-indole-2-carboxylic acid have been shown to inhibit the strand transfer activity of HIV integrase with IC50 values ranging from 0.13 μM to 47.44 μM . This suggests a promising avenue for further exploration of its antiviral potential.

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound 3 | 0.13 | HIV Integrase |

| Compound 4 | 18.52 | HIV Integrase |

| RAL (control) | 0.06 | HIV Integrase |

Anticancer Activity

Indole derivatives are also being investigated for their anticancer properties. Studies indicate that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-bromo-1-ethyl-3-formyl-1H-indole-2-carboxylic acid, it is essential to compare it with other indole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Bromo-1H-indole-3-carboxylic acid | Structure | Anticancer, Antimicrobial |

| Indole-3-acetic acid | Structure | Plant hormone |

| 5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid | Structure | Antiviral |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-1-ethyl-3-formyl-1H-indole-2-carboxylic acid?

- Methodology : Synthesis typically involves sequential functionalization of the indole core. Bromination at the 5-position is achieved via electrophilic substitution. Ethylation at N1 can be performed using alkyl halides under basic conditions. The 3-formyl group is introduced via Vilsmeier-Haack formylation (using POCl₃/DMF) or through condensation with acetic anhydride/sodium acetate under reflux, as seen in analogous indole derivatives . Post-synthetic purification often employs flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization from DMF/acetic acid mixtures .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assigns substituent positions and confirms ethyl/formyl group integration. For example, the formyl proton typically appears as a singlet near δ 9.8–10.2 ppm .

- HRMS (FAB or ESI) : Validates molecular weight (e.g., observed [M+H]⁺ matching theoretical m/z ± 0.005) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for related 5-substituted indoles .

- TLC : Monitors reaction progress (e.g., Rf = 0.30 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Approach : Combine complementary methods. For example:

- Use 2D NMR (COSY, HSQC) to confirm coupling between the ethyl group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for CH₂) and the indole core .

- Cross-validate with X-ray data to resolve ambiguities in formyl group orientation, as seen in structurally similar indole-carboxylic acids .

- Reconcile HRMS discrepancies by checking for isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .

Q. What strategies optimize the formylation step to improve yield and purity?

- Experimental Design :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance electrophilic substitution .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DCM) versus acetic acid, noting that reflux in acetic acid improves crystallinity in related compounds .

- Reaction Monitoring : Use in-situ FTIR to track formyl group formation (C=O stretch ~1680 cm⁻¹) and minimize over-oxidation byproducts.

Q. How can computational modeling predict the compound’s reactivity or physicochemical properties?

- Methods :

- DFT Calculations : Model electrophilic attack sites (e.g., C3 vs. C5 reactivity) using Gaussian or ORCA software.

- logP/PSA Prediction : Tools like ChemAxon or ACD/Labs estimate logP ≈ 2.1 and PSA ≈ 80 Ų, aligning with experimental HPLC retention times .

- Molecular Dynamics : Simulate solubility in DMF/water mixtures to guide crystallization protocols .

Specialized Applications

Q. How can this compound serve as a building block for bioactive indole derivatives?

- Functionalization Pathways :

- Amide Coupling : React the carboxylic acid with amines (e.g., EDC/HOBt) to generate potential enzyme inhibitors .

- Schiff Base Formation : Condense the formyl group with hydrazines or aminothiazoles for antimicrobial agents, as shown in thiazolidinone-indole hybrids .

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties, enhancing pharmacokinetic properties .

Q. What experimental controls are essential when evaluating biological activity (e.g., enzyme inhibition)?

- Best Practices :

- Include positive controls (e.g., known indole-based inhibitors like SU5416) to validate assay sensitivity .

- Perform solvent-matched blanks to rule out DMSO artifacts in cell-based assays.

- Use scrambled analogs (e.g., 5-bromo-3-methyl instead of 3-formyl) to isolate pharmacophore contributions .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar indole derivatives?

- Root Cause Analysis :

- Purity of Starting Materials : Trace moisture in DMF can hydrolyze formyl groups, reducing yield .

- Scale Effects : Pilot-scale reactions (e.g., <1 g) may underrepresent byproducts observed in larger batches.

- Chromatographic Artifacts : Low-polarity impurities in flash column eluates can inflate reported yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.